molecular formula C6H10N4O2S B13103585 ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate

ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate

Cat. No.: B13103585
M. Wt: 202.24 g/mol
InChI Key: MUCFRFZJHKJHPZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroacetate with thiosemicarbazide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins. The compound also modulates the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

ethyl 5-amino-3-methylsulfanyl-1,2,4-triazole-1-carboxylate

InChI

InChI=1S/C6H10N4O2S/c1-3-12-6(11)10-4(7)8-5(9-10)13-2/h3H2,1-2H3,(H2,7,8,9)

InChI Key

MUCFRFZJHKJHPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=NC(=N1)SC)N

Origin of Product

United States

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